2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-, commonly referred to as (E)-3-(2-naphthyl)acrylonitrile, is an organic compound characterized by its unique structure that includes a naphthalene moiety attached to an acrylonitrile group. Its molecular formula is with a molecular weight of approximately 195.22 g/mol. The compound features a double bond between the second and third carbon atoms in the propenenitrile chain, which contributes to its reactivity and potential applications in various
Common reagents for these reactions include Lewis acids for electrophilic substitution and radical initiators for polymerization.
Synthesis of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- can be achieved through several methods:
The applications of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- are diverse:
Several compounds share structural similarities with 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cinnamonitrile (trans-3-phenylpropenenitrile) | Aromatic nitrile | Exhibits anti-cancer properties |
| Phenylacrylonitrile | Aromatic nitrile | Used in polymer production |
| Benzylacrylonitrile | Aromatic nitrile | Known for its reactivity in polymer synthesis |
These compounds are similar due to their acrylonitrile backbone but differ in their aromatic substituents and resulting chemical behavior. The presence of the naphthalene ring in 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- provides unique properties that may enhance its reactivity and biological activity compared to simpler analogs like phenylacrylonitrile.